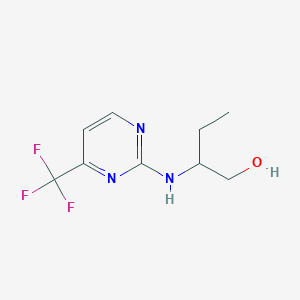
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a butanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with butanal under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals.
化学反応の分析
Types of Reactions
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group, often requiring catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a wide range of derivatives depending on the nucleophile used.
科学的研究の応用
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group attached to a pyridine ring.
2-(Trifluoromethyl)pyridin-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring
Uniqueness
2-((4-(Trifluoromethyl)pyrimidin-2-yl)amino)butan-1-ol is unique due to the combination of its trifluoromethyl group and pyrimidine ring, which can confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
特性
分子式 |
C9H12F3N3O |
|---|---|
分子量 |
235.21 g/mol |
IUPAC名 |
2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C9H12F3N3O/c1-2-6(5-16)14-8-13-4-3-7(15-8)9(10,11)12/h3-4,6,16H,2,5H2,1H3,(H,13,14,15) |
InChIキー |
LYKGZUALGSYTGX-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)NC1=NC=CC(=N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid](/img/structure/B14911700.png)
![3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)
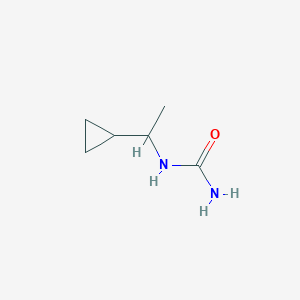

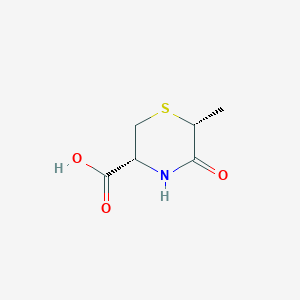
![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14911741.png)

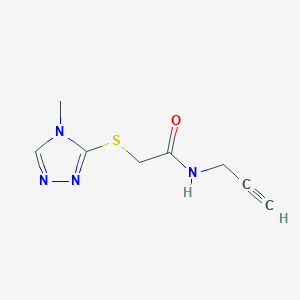
![3-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B14911763.png)
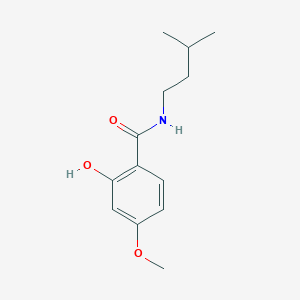
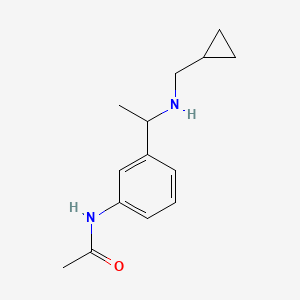
![ethyl 2-[3-hydroxy-5-(5-methylfuran-2-yl)-2-oxo-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14911769.png)

